molecular formula C17H13F7N4O B1613404 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one CAS No. 337457-78-0

6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1613404
M. Wt: 422.3 g/mol
InChI Key: HCTLNRAMSIZVOR-UHFFFAOYSA-N
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Description

6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H13F7N4O and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PFAS are used in a wide range of applications due to their high persistence and impacts on human and environmental health . They are used in almost all industry branches and many consumer products . More than 200 use categories and subcategories are identified for more than 1400 individual PFAS .

In addition, perfluorinated compounds (PFCs) are a novel type of environmental pollutant with a specific structure . They have become a global concern due to their environmental persistence and biotoxicity properties . Various treatment methods for PFCs, such as physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, and so on, have been studied .

  • Synthesis of Fluorinated Pyridines

    • Field: Organic Chemistry
    • Application: Fluorinated pyridines are used in the design of privileged structures in medicinal chemistry . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method: Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
    • Results: These compounds present a special interest as potential imaging agents for various biological applications .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Field: Medicinal Chemistry
    • Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
    • Method: The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Use of Per- and Polyfluoroalkyl Substances (PFAS)

    • Field: Environmental Science
    • Application: PFAS are used in a wide range of applications due to their high persistence and impacts on human and environmental health . They are used in almost all industry branches and many consumer products .
    • Method: More than 200 use categories and subcategories are identified for more than 1400 individual PFAS .
    • Results: The identified use categories include well-known categories such as textile impregnation, fire-fighting foam, and electroplating, as well as many categories not described in the scientific literature, including PFAS in ammunition, climbing ropes, guitar strings, artificial turf, and soil remediation .
  • Synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

    • Field: Organic Chemistry
    • Application: A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
    • Method: The target products were obtained with 55–92% yields in relatively short reaction times .
    • Results: This method provides a straightforward approach to synthesize these derivatives, which could have potential applications in various fields .

properties

IUPAC Name

6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F7N4O/c18-15(16(19,20)21,17(22,23)24)12-3-4-13-11(6-12)9-28(14(29)27-13)26-8-10-2-1-5-25-7-10/h1-7,26H,8-9H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLNRAMSIZVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)N1NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F7N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630645
Record name 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one

CAS RN

337457-78-0
Record name 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337457-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrifluquinazon Metabolite B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 8.40 g (20 mmol) of 3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone, 0.21 g (0.05 mmol) of 5% palladium-carbon (containing 50% water), 1.68 mg (0.01 mmol) of potassium iodide, 0.4 g (98%, 4 mmol) of concentrated sulfuric acid and 50 ml of dimethylformamide. They were heated to 45° C. with stirring and the reaction was carried out at a hydrogen pressure of 2 kg/cm2 until the hydrogen absorption rate decreased. After the reaction mixture was cooled to room temperature, the catalyst was removed by filtration. The filtrate was poured into 100 ml of water and the crystals precipitated were collected by filtration. The crystals were recrystallized from toluene to obtain 8.02 g of the desired compound.
Name
3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.21 g
Type
catalyst
Reaction Step Three
Quantity
1.68 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 3
6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 4
6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 5
6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 6
6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one

Citations

For This Compound
1
Citations
신용호, 이종화, 김은혜, 이지호, 성정희… - 한국농약과학회학술 …, 2016 - dbpia.co.kr
본 연구에서는 LC-MS/MS 를 활용하여 감자, 고추, 귤, 대두, 현미 중 pyrifluquinazon (1-acetyl-6-(perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl) amino)-3, 4-dihydroquinazolin-2 (1H)-one) …
Number of citations: 0 www.dbpia.co.kr

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